2'-Deoxy-2'-fluorocytidine

Description

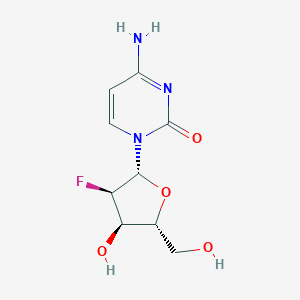

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZFZMCNALTPBY-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10212-20-1 | |

| Record name | 2′-Deoxy-2′-fluorocytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10212-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Fluoro-2'-deoxycytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010212201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-FLUORO-2'-DEOXYCYTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCY080JPY9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2'-Deoxy-2'-fluorocytidine chemical properties and structure

An In-depth Technical Guide to 2'-Deoxy-2'-fluorocytidine: Chemical Properties, Structure, and Mechanism of Action

Introduction

This compound is a synthetic pyrimidine nucleoside analog that has garnered interest for its significant antiviral properties.[1] Developed in the 1960s, it demonstrates a broad spectrum of activity against various viral diseases.[1] Structurally similar to the endogenous nucleoside deoxycytidine, its key feature is the substitution of a hydrogen atom with a fluorine atom at the 2' position of the deoxyribose sugar moiety. This modification is crucial to its biological activity. While closely related to the well-known anticancer drug gemcitabine (which has two fluorine atoms), this compound has been primarily investigated for its antiviral capabilities, with recent studies highlighting its potential as a potent inhibitor of the Crimean-Congo hemorrhagic fever virus (CCHFV).[1][2] This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthetic methodologies, and mechanism of action for researchers and professionals in drug development.

Chemical Structure and Properties

The structural identity and physicochemical properties of this compound are summarized below. These data are essential for its handling, formulation, and analysis in a research setting.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | [1][3] |

| Molecular Formula | C₉H₁₂FN₃O₄ | [1][3][4][5] |

| Molecular Weight | 245.21 g/mol | [1][3][4][5] |

| CAS Number | 10212-20-1 | [1][3][4][5] |

| Melting Point | 167 °C | [5][6][7] |

| Boiling Point | 500.1 ± 60.0 °C (Predicted) | [5][7] |

| Water Solubility | 5 mg/mL (requires sonication and warming to 60°C) | [5][7] |

| Other Solubilities | Soluble in DMSO and Methanol | [5][7][8] |

| pKa | 12.84 ± 0.70 (Predicted) | [5][7] |

| SMILES | C1=CN(C(=O)N=C1N)[C@H]2--INVALID-LINK--CO)O)F | [1][3] |

| InChI Key | NVZFZMCNALTPBY-XVFCMESISA-N | [1][3] |

Experimental Protocols

General Synthesis of 2'-Deoxy-2'-fluoro Nucleosides

The synthesis of 2'-deoxy-2'-fluoro nucleosides can be achieved through several strategic approaches, primarily categorized as divergent or convergent methods.[9] A common and effective strategy involves the chemical modification of a pre-formed nucleoside, particularly the treatment of 2,2'-anhydro nucleosides with a fluorinating agent like hydrogen fluoride.[9]

Protocol: Synthesis via Anhydro Nucleoside Fluorination

This protocol outlines a representative method for introducing a fluorine atom at the 2'-position of a cytidine precursor.

Objective: To synthesize this compound from a suitable 2,2'-anhydrocytidine precursor.

Materials:

-

2,2'-Anhydro-1-(β-D-arabinofuranosyl)cytosine (or a suitably protected derivative)

-

Hydrogen fluoride (HF) in pyridine or other suitable solvent

-

Anhydrous reaction vessel (Teflon or other HF-resistant material)

-

Quenching solution (e.g., saturated sodium bicarbonate)

-

Solvents for extraction and purification (e.g., ethyl acetate, dichloromethane, methanol)

-

Silica gel for column chromatography

Methodology:

-

Preparation of Precursor: The starting 2,2'-anhydrocytidine derivative is dissolved in an anhydrous, aprotic solvent within the HF-resistant reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

-

Fluorination Reaction: The solution is cooled to a low temperature (e.g., 0 °C or below). The hydrogen fluoride solution is then added dropwise to the stirred precursor solution.[9] The reaction is allowed to proceed for a specified duration, with progress monitored by thin-layer chromatography (TLC). The reaction involves the nucleophilic opening of the anhydro bridge by the fluoride ion to install the fluorine at the 2'-position with inversion of configuration, yielding the desired arabino configuration (fluoro "up").

-

Reaction Quenching: Upon completion, the reaction mixture is carefully and slowly added to a cooled, stirred quenching solution of saturated sodium bicarbonate to neutralize the excess hydrogen fluoride. Caution must be exercised due to the potential for gas evolution.

-

Extraction: The aqueous mixture is extracted multiple times with an appropriate organic solvent, such as ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. This crude material is then purified using silica gel column chromatography with a suitable solvent gradient (e.g., dichloromethane/methanol) to isolate the pure this compound.[10]

-

Characterization: The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Mechanism of Antiviral Action

As a nucleoside analog, this compound functions as a prodrug that requires intracellular activation to exert its antiviral effect.[11] Its mechanism of action is centered on the disruption of viral nucleic acid synthesis.

-

Cellular Uptake and Activation: The drug is transported into the host cell, where it undergoes sequential phosphorylation by host cell kinases.[11] Deoxycytidine kinase (dCK) is a likely candidate for the initial phosphorylation to the monophosphate form (2'-FdCMP).[11] Subsequent phosphorylations by other cellular kinases, such as UMP-CMP kinase (YMPK) and nucleoside diphosphate kinase (NDPK), convert the monophosphate to the diphosphate (2'-FdCDP) and finally to the active triphosphate metabolite (2'-FdCTP).[11]

-

Inhibition of Viral Polymerase: The active triphosphate form, this compound triphosphate (2'-FdCTP), structurally mimics the natural deoxycytidine triphosphate (dCTP). This allows it to act as a competitive inhibitor of viral DNA or RNA polymerases.[12]

-

Chain Termination: Upon incorporation into a growing viral DNA or RNA strand, the presence of the fluorine atom at the 2'-position disrupts the normal conformation of the sugar-phosphate backbone. This alteration prevents the viral polymerase from adding the next nucleotide, leading to premature chain termination and halting viral replication.[12]

This multi-step process, from cellular uptake to viral DNA/RNA chain termination, is visually represented in the signaling pathway diagram below.

Figure 1: Intracellular activation and antiviral mechanism of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C9H12FN3O4 | CID 101507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2'-Fluoro-2'-Deoxycytidine, 10212-20-1 | BroadPharm [broadpharm.com]

- 5. This compound | 10212-20-1 [chemicalbook.com]

- 6. This compound | 10212-20-1 | ND06189 [biosynth.com]

- 7. This compound | 10212-20-1 [amp.chemicalbook.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 4′-Substituted-2′-Deoxy-2′-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 2'-Deoxy-2'-fluorocytidine (2'-dF-dC) in Viral Replication

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2'-Deoxy-2'-fluorocytidine (2'-dF-dC) is a synthetic pyrimidine nucleoside analog with potent, broad-spectrum antiviral activity against a range of RNA and DNA viruses. Its mechanism of action is contingent upon intracellular phosphorylation to its active triphosphate metabolite, this compound triphosphate (2'-dF-dCTP). This active form acts as a competitive inhibitor of viral DNA and RNA polymerases. Incorporation of 2'-dF-dCTP into the nascent viral nucleic acid chain leads to premature chain termination, thereby halting viral replication. This technical guide provides a comprehensive overview of the core mechanism of action of 2'-dF-dC, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Core Mechanism of Action

The antiviral efficacy of this compound is a multi-step process that begins with its transport into the host cell and culminates in the disruption of viral genome replication.

Cellular Uptake and Metabolic Activation

2'-dF-dC enters the host cell via nucleoside transporters. Once inside, it undergoes a series of phosphorylation events, catalyzed by host cell kinases, to be converted into its active triphosphate form, 2'-dF-dCTP. This metabolic activation pathway is a critical determinant of its antiviral potency.

The initial and rate-limiting step is the monophosphorylation of 2'-dF-dC to this compound monophosphate (2'-dF-dCMP), which is primarily catalyzed by the enzyme deoxycytidine kinase (dCK). Subsequently, 2'-dF-dCMP is further phosphorylated to the diphosphate (2'-dF-dCDP) and finally to the active triphosphate (2'-dF-dCTP) by other cellular kinases.

Inhibition of Viral Polymerase and Chain Termination

The active metabolite, 2'-dF-dCTP, structurally mimics the natural deoxycytidine triphosphate (dCTP). This allows it to be recognized as a substrate by viral RNA-dependent RNA polymerases (RdRps) and DNA polymerases. 2'-dF-dCTP competes with the endogenous dCTP for the active site of the viral polymerase.

Upon incorporation into the growing viral nucleic acid chain, the presence of the fluorine atom at the 2' position of the ribose sugar sterically hinders the formation of the subsequent phosphodiester bond. This leads to the immediate or delayed termination of the elongating nucleic acid chain, a process known as chain termination. The truncated viral genomes are non-functional and cannot be used for the production of new progeny virions, thus effectively halting viral replication.

Quantitative Data

The antiviral activity and biochemical parameters of 2'-dF-dC and its metabolites are summarized in the following tables.

Antiviral Activity of this compound

| Virus Family | Virus | Cell Line | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Bunyaviridae | La Crosse Virus (LACV) | Vero | CPE | 9.7 | >100 | >10.3 | [1] |

| Maporal Virus | Vero | CPE | 2.2 | >100 | >45.5 | [1] | |

| Punta Toro Virus | Vero | CPE | 3.5 | >100 | >28.6 | [1] | |

| Rift Valley Fever Virus (RVFV) | Vero | CPE | 4.6 | >100 | >21.7 | [1] | |

| San Angelo Virus | Vero | CPE | 3.9 | >100 | >25.6 | [1] | |

| Heartland Virus | Vero | VYR | 0.9 | >100 | >111.1 | [1] | |

| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero | VYR | 3.7 | >100 | >27.0 | [1] | |

| Nairoviridae | Crimean-Congo Hemorrhagic Fever Virus (CCHFV) | Huh7 | Reporter | 0.061 | >50 | >820 | |

| Flaviviridae | Hepatitis C Virus (HCV) | Huh-7 (replicon) | Replicon | - | >100 | - | |

| Noroviridae | Murine Norovirus (MNV-1) | RAW264.7 | VYR | 20.92 | 1768 | 84.5 | |

| Bornaviridae | Borna Disease Virus (BDV) | Vero | - | Potent Activity | Negligible | - | [2] |

CPE: Cytopathic Effect Inhibition Assay; VYR: Virus Yield Reduction Assay; EC₅₀: 50% Effective Concentration; CC₅₀: 50% Cytotoxic Concentration; SI: Selectivity Index (CC₅₀/EC₅₀).

Kinetic Parameters of Phosphorylation by Deoxycytidine Kinase (dCK)

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Deoxycytidine (Natural Substrate) | 1.5 | - | - | [3] |

| Gemcitabine (dFdC) | 4.6 | - | - | [3] |

Km (Michaelis constant) is an indicator of the affinity of the enzyme for the substrate. A lower Km value indicates a higher affinity.

Inhibition of Viral Polymerases by this compound Triphosphate (2'-dF-dCTP)

Direct Ki values for 2'-dF-dCTP against various viral polymerases are not extensively reported in the provided search results. However, studies on related fluorinated nucleoside analogs demonstrate their action as competitive inhibitors. For instance, the triphosphate form of the related compound 2′-C-methyl-2′-fluorocytidine acts as a competitive inhibitor of HCV NS5B polymerase.

| Viral Polymerase | Inhibitor | Ki (µM) | Inhibition Type | Reference |

| Human DNA Polymerase α | dFdCTP (Gemcitabine Triphosphate) | 11.2 | Competitive | [4] |

| Human DNA Polymerase ε | dFdCTP (Gemcitabine Triphosphate) | 14.4 | Competitive | [4] |

| Hepatitis C Virus NS5B | 2'-C-methyladenosine triphosphate | 0.9 | Competitive | [5] |

| Hepatitis C Virus NS5B | 2'-O-methylcytidine triphosphate | 0.3 | Competitive | [5] |

Ki (inhibition constant) represents the concentration of inhibitor required to produce half-maximum inhibition.

Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay

This assay determines the ability of a compound to protect host cells from virus-induced cell death.

Workflow:

Detailed Methodology:

-

Cell Seeding: Seed a suitable host cell line (e.g., Vero, Huh-7) in a 96-well microtiter plate at a density that will result in a confluent monolayer after overnight incubation.

-

Compound Preparation: Prepare a series of two-fold dilutions of 2'-dF-dC in cell culture medium.

-

Compound Addition: Remove the growth medium from the cell plate and add the compound dilutions to the respective wells. Include wells with medium only (cell control) and wells with medium but no compound (virus control).

-

Virus Infection: Add a pre-titered amount of virus to all wells except the cell control wells. The amount of virus should be sufficient to cause complete cell death in the virus control wells within the incubation period.

-

Incubation: Incubate the plate at 37°C in a humidified CO₂ incubator until the virus control wells show 100% CPE.

-

Staining: Remove the medium and stain the remaining viable cells with a solution of crystal violet or neutral red.

-

Quantification: After washing and drying the plate, solubilize the dye and measure the absorbance at an appropriate wavelength using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the cell and virus controls. The EC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Virus Yield Reduction Assay (VYRA)

This assay measures the reduction in the production of infectious virus particles in the presence of an antiviral compound.

Workflow:

Detailed Methodology:

-

Cell Culture and Treatment: Grow host cells to confluency in a multi-well plate and treat with various concentrations of 2'-dF-dC.

-

Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).

-

Incubation: Incubate the infected cells for a period that allows for one complete viral replication cycle.

-

Harvest: Collect the cell culture supernatant, which contains the newly produced virus particles.

-

Titration: Determine the viral titer in the harvested supernatant from each compound concentration using a standard titration method, such as a plaque assay or a 50% tissue culture infectious dose (TCID₅₀) assay.

-

Data Analysis: The reduction in viral titer is calculated for each compound concentration compared to the untreated control. The EC₉₀ or EC₉₉ (the concentration that reduces the viral yield by 90% or 99%, respectively) is then determined.

Deoxycytidine Kinase (dCK) Phosphorylation Assay

This assay measures the ability of dCK to phosphorylate 2'-dF-dC to its monophosphate form.

Detailed Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing a buffered solution (e.g., Tris-HCl), ATP as the phosphate donor, MgCl₂, dithiothreitol (DTT), purified recombinant human dCK, and the substrate (2'-dF-dC).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid) or by heat inactivation.

-

Analysis: The formation of 2'-dF-dCMP can be quantified using high-performance liquid chromatography (HPLC). The reaction mixture is injected onto a suitable column (e.g., a strong anion exchange or reverse-phase column), and the separated nucleotides are detected by UV absorbance. The amount of 2'-dF-dCMP formed is determined by comparing its peak area to that of a known standard.

-

Kinetic Analysis: To determine the kinetic parameters (Km and Vmax), the assay is performed with varying concentrations of 2'-dF-dC. The initial reaction velocities are plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation.

Viral Polymerase Inhibition Assay

This assay determines the inhibitory effect of 2'-dF-dCTP on the activity of a viral polymerase.

Detailed Methodology:

-

Reaction Components: The assay is typically performed in a reaction mixture containing a buffer, a divalent cation (e.g., Mg²⁺ or Mn²⁺), a template-primer nucleic acid duplex, the viral polymerase, a mixture of the four natural nucleoside triphosphates (one of which is radiolabeled, e.g., [α-³²P]GTP or [α-³²P]CTP), and varying concentrations of the inhibitor, 2'-dF-dCTP.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the polymerase and incubated at its optimal temperature for a specific time.

-

Termination and Product Precipitation: The reaction is stopped by the addition of EDTA. The radiolabeled nucleic acid product is then precipitated using trichloroacetic acid (TCA) and collected on a filter membrane.

-

Quantification: The amount of radioactivity incorporated into the nucleic acid product is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of 2'-dF-dCTP. The IC₅₀ value (the concentration that inhibits polymerase activity by 50%) is determined from a dose-response curve. To determine the Ki value and the mode of inhibition (e.g., competitive), the assay is performed with varying concentrations of both the natural substrate (dCTP) and the inhibitor (2'-dF-dCTP), and the data are analyzed using Lineweaver-Burk or Dixon plots.

Conclusion

This compound is a potent antiviral agent whose mechanism of action relies on its intracellular conversion to the active triphosphate metabolite, 2'-dF-dCTP. This active form effectively inhibits viral replication by acting as a competitive inhibitor and chain terminator of viral polymerases. The broad-spectrum activity of 2'-dF-dC highlights its potential as a therapeutic agent for a variety of viral infections. Further research focusing on the detailed kinetic analysis of its interaction with different viral polymerases and cellular kinases will be crucial for optimizing its clinical application and for the development of next-generation nucleoside analogs with improved efficacy and safety profiles.

References

- 1. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brain.fuw.edu.pl [brain.fuw.edu.pl]

- 3. Kinetic studies on 2',2'-difluorodeoxycytidine (Gemcitabine) with purified human deoxycytidine kinase and cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Action of 2',2'-difluorodeoxycytidine on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide on 2'-Deoxy-2'-fluorocytidine (CAS Number 10212-20-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-2'-fluorocytidine (2'-FdC) is a synthetic pyrimidine nucleoside analog with significant potential in antiviral and anticancer research. Its structural similarity to the natural nucleoside deoxycytidine allows it to interfere with nucleic acid synthesis, leading to the inhibition of viral replication and cancer cell proliferation. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, mechanism of action, and key experimental data. Detailed experimental protocols and visualizations of its metabolic pathway and experimental workflows are presented to facilitate further research and development.

Chemical and Physical Properties

This compound is a white to off-white powder. Its chemical structure features a fluorine atom at the 2' position of the deoxyribose sugar, a modification that significantly influences its biological activity and metabolic stability.

| Property | Value | Reference |

| CAS Number | 10212-20-1 | [1] |

| Molecular Formula | C₉H₁₂FN₃O₄ | [1] |

| Molecular Weight | 245.21 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 167 °C | [2] |

| Solubility | Soluble in DMSO (≥10 mg/mL) and water (5 mg/mL with heating); slightly soluble in ethanol (0.1-1 mg/mL). | [3][4] |

| Storage | Store at 2-8°C in a dry, dark place. | [2] |

Synthesis

The synthesis of this compound can be achieved through various chemical routes. One common approach involves the fluorination of a suitably protected cytidine precursor. A representative synthesis scheme is outlined below, starting from N⁴-benzoyl-5-fluoro-2'-deoxycytidine.

Experimental Protocol: Synthesis of N⁴-benzoyl-5-fluoro-2'-deoxycytidine

This protocol is adapted from a method for the benzoylation of 5-fluoro-2'-deoxycytidine.

Materials:

-

5-fluoro-2'-deoxycytidine

-

Dry pyridine

-

Chlorotrimethylsilane

-

Benzoyl chloride

-

Water

-

Triethylamine

-

Silica gel for column chromatography

Procedure:

-

Dissolve 5-fluoro-2'-deoxycytidine (1 equivalent) in dry pyridine.

-

Add chlorotrimethylsilane (4 equivalents) to the solution and stir for 30 minutes at room temperature.

-

Add benzoyl chloride (1.8 equivalents) and continue stirring at room temperature for 4 hours.

-

Cool the reaction mixture in an ice-water bath.

-

Slowly add water until all salts dissolve, followed by the addition of triethylamine (5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield N⁴-benzoyl-5-fluoro-2'-deoxycytidine.

Mechanism of Action

This compound exerts its biological effects primarily as a nucleoside analog, interfering with DNA and RNA synthesis. Its mechanism of action is best understood in the context of its antiviral and potential anticancer activities. It is closely related to the anticancer drug gemcitabine.[5]

Antiviral Activity

This compound is a potent inhibitor of several viruses, most notably Crimean-Congo hemorrhagic fever virus (CCHFV).[6][7] Like many nucleoside analogs, it acts as a prodrug that requires intracellular activation through phosphorylation.

The metabolic activation of this compound is a multi-step process initiated by cellular kinases.

References

- 1. Efficient large-scale synthesis of 5'-O-dimethoxytrityl-N4-benzoyl-5-methyl-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Identification of this compound as a potent inhibitor of Crimean-Congo hemorrhagic fever virus replication using a recombinant fluorescent reporter virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glenresearch.com [glenresearch.com]

- 5. whitman.edu [whitman.edu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

A Technical Overview of 2'-Deoxy-2'-fluorocytidine: Properties and Identification

For Immediate Release

This technical guide serves as a resource for researchers, scientists, and professionals in drug development, providing core information on the nucleoside analog, 2'-Deoxy-2'-fluorocytidine. This document outlines the fundamental molecular properties of the compound, which is noted for its antiviral properties.[1]

Core Molecular Data

The fundamental chemical properties of this compound are summarized below. These data are critical for a range of applications, from experimental design to computational modeling.

| Identifier | Value | Source |

| Molecular Formula | C9H12FN3O4 | PubChem[2], ChemicalBook[3], Cayman Chemical[4], Santa Cruz Biotechnology[5] |

| Molecular Weight | 245.21 g/mol | PubChem[2], ChemicalBook[3], Biosynth[6] |

| CAS Number | 10212-20-1 | PubChem[2], Cayman Chemical[4], Santa Cruz Biotechnology[5] |

Methodology for Property Determination

The molecular weight and formula of a compound like this compound are determined through standard, well-established analytical chemistry techniques. While detailed experimental protocols are specific to the instrumentation and laboratory, the principles are universal.

-

Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, which also helps to confirm the elemental composition and thus the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H, ¹³C, and ¹⁹F NMR, is used to elucidate the chemical structure of the molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, the connectivity of atoms can be determined, confirming the structural formula.

-

Elemental Analysis: This method provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. The results are used to derive the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry.

Logical Relationship of Core Properties

The following diagram illustrates the relationship between the compound and its fundamental identifiers.

References

A Technical Guide to the Solubility of 2'-Deoxy-2'-fluorocytidine for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2'-Deoxy-2'-fluorocytidine, a nucleoside analog with significant antiviral properties.[1][2][3] Understanding the solubility of this compound is critical for its application in research and development, from in vitro assays to formulation for preclinical studies. This document details its solubility in common laboratory solvents, provides a representative experimental protocol for solubility determination, and illustrates its metabolic pathway and a typical experimental workflow.

Solubility Profile of this compound

The solubility of a compound is a fundamental physicochemical property that influences its handling, formulation, and bioavailability. This compound exhibits varied solubility across different common laboratory solvents. The quantitative data available from commercial suppliers is summarized below.

Data Presentation: Solubility of this compound

| Solvent | Solubility | Concentration (Approx.) | Type | Source |

| Dimethyl Sulfoxide (DMSO) | ≥10 mg/mL | ≥40.8 mM | Soluble | [1] |

| Water | 10 mM in 1 mL | 2.45 mg/mL | Soluble | [2] |

| Ethanol | 0.1 - 1 mg/mL | 0.4 - 4.0 mM | Slightly Soluble | [1] |

Note: The molarity is calculated based on the molecular weight of this compound (245.2 g/mol ).

Experimental Protocol for Solubility Determination

Objective: To determine the kinetic aqueous solubility of this compound by preparing a concentrated stock solution in DMSO and then diluting it into an aqueous buffer.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microplates (UV-transparent for analysis)

-

Multichannel pipette

-

Plate shaker

-

Microplate reader with nephelometric (light scattering) or UV-Vis absorbance capabilities

Methodology:

-

Preparation of Stock Solution:

-

Accurately weigh a sample of this compound powder.

-

Dissolve the powder in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure the compound is fully dissolved by vortexing. This serves as the primary stock for the assay.

-

-

Serial Dilution in Aqueous Buffer:

-

Add the aqueous buffer (PBS, pH 7.4) to the wells of a 96-well plate.

-

Transfer a small volume (e.g., 2 µL) of the DMSO stock solution into the first well containing the aqueous buffer (e.g., 198 µL) to achieve the highest desired concentration (e.g., 100 µM or 200 µM) with a final DMSO concentration of 1%.

-

Perform serial dilutions across the plate to create a range of concentrations.

-

-

Incubation and Equilibration:

-

Seal the microplate to prevent evaporation.

-

Incubate the plate on a plate shaker at a consistent speed (e.g., 300 rpm) at room temperature for a defined period (e.g., 1.5 to 2 hours). This allows the solution to reach a state of kinetic equilibrium where precipitation of the compound may occur if its solubility limit is exceeded.

-

-

Analysis (Nephelometry Method):

-

After incubation, place the microplate directly into a nephelometer.

-

Measure the light scattering in each well. An increase in light scattering compared to the buffer-only control indicates the presence of undissolved precipitate.

-

The lowest concentration at which a significant increase in light scattering is detected is considered the kinetic solubility limit.

-

-

Alternative Analysis (UV Absorption Method):

-

Following incubation, filter the contents of each well using a 96-well filter plate to remove any precipitate.

-

Transfer the filtrate to a new UV-transparent 96-well plate.

-

Measure the UV absorbance of the filtrate at the compound's λ_max.

-

Compare the absorbance values to a standard curve prepared by diluting the DMSO stock solution in a solvent where the compound is freely soluble (e.g., 100% DMSO) to quantify the concentration of the dissolved compound. The point at which the measured concentration plateaus despite an increase in the nominal concentration represents the solubility limit.

-

Mandatory Visualizations

Metabolic Activation and Mechanism of Action

This compound, as a nucleoside analog, is a prodrug that must be activated intracellularly to exert its therapeutic effect.[3] Its mechanism is analogous to the well-characterized drug Gemcitabine.[3][6] The process begins with transport into the cell, followed by sequential phosphorylation to its active diphosphate and triphosphate forms. These active metabolites then interfere with DNA synthesis, ultimately leading to cell death.

Caption: Metabolic activation pathway of this compound (2'-FdC).

Experimental Workflow for Kinetic Solubility Assay

The determination of a compound's solubility follows a structured workflow. This process ensures reproducibility and provides a clear endpoint for assessing the solubility limit under specific assay conditions. The diagram below outlines the key steps of a typical kinetic solubility assay.

Caption: Experimental workflow for determining kinetic solubility.

References

Initial Studies on the Antiviral Spectrum of 2'-Deoxy-2'-fluorocytidine: A Technical Guide

Introduction: Nucleoside analogs represent a cornerstone of antiviral chemotherapy, functioning by interfering with viral nucleic acid replication. 2'-Deoxy-2'-fluorocytidine (2'-FdC), a pyrimidine nucleoside analog, has been identified in various studies as a potent inhibitor of a wide range of viruses.[1][2] Its structural relative, Gemcitabine (2'-deoxy-2',2'-difluorocytidine), initially developed as an anticancer agent, has also demonstrated significant broad-spectrum antiviral properties against numerous RNA and DNA viruses.[3][4][5][6] This technical guide provides an in-depth overview of the initial studies defining the antiviral spectrum of this compound, its mechanisms of action, and the experimental protocols used for its evaluation.

Data Presentation: Antiviral Activity

The antiviral efficacy of this compound and the related compound Gemcitabine has been quantified against a diverse array of viruses. The following tables summarize the key quantitative data from initial in vitro studies.

Table 1: Antiviral Activity of this compound (2'-FdC)

| Virus Family | Virus | Cell Line | Assay Type | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Bunyaviridae | Crimean-Congo Hemorrhagic Fever Virus (CCHFV) | Huh7 | Reporter Assay | 0.061 | >50 | >820 | [7][8] |

| La Crosse Virus (LACV) | Vero | CPE Inhibition | 2.2 - 9.7 | - | - | [9] | |

| Rift Valley Fever Virus (RVFV) | Vero | CPE Inhibition | 2.2 - 9.7 | - | - | [9] | |

| Heartland Virus | - | Yield Reduction | 0.9 | - | - | [9] | |

| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | - | Yield Reduction | 3.7 | - | - | [9] | |

| Orthomyxoviridae | Influenza A (H1N1) | MDCK | - | 3.2 | >100 | >31 | [10] |

| Influenza A (H3N2) | MDCK | - | 0.59 | >100 | >169 | [10] | |

| Influenza A (H5N1) | MDCK | Yield Reduction | 0.13 - 4.6 (IC₉₀) | - | - | [1] | |

| Influenza B | MDCK | - | 1.9 | >100 | >52 | [10] | |

| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | BHK-21 | Replication Assay | 5 - 20 µg/ml | - | - | [10] |

| Herpes Simplex Virus 2 (HSV-2) | BHK-21 | Replication Assay | 5 - 20 µg/ml | - | - | [10] | |

| Flaviviridae | Hepatitis C Virus (HCV) | Huh-7 | Replicon Assay | - (EC₉₀ = 5) | >100 | >20 | [11] |

| Coronaviridae | SARS-CoV-2 | Vero CCL-81 | Fluorescent Image Assay | 175.2 | >300 | >1.7 | [12] |

Table 2: Antiviral Activity of Gemcitabine (2'-deoxy-2',2'-difluorocytidine)

| Virus Family | Virus | Cell Line | Assay Type | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Coronaviridae | SARS-CoV-2 | Vero E6 / Huh7 | Fluorescent Image Assay | 1.2 | >300 | >250 | [12] |

| MERS-CoV | - | - | 1.22 | - | - | [13] | |

| SARS-CoV | - | - | 4.95 | - | - | [13] | |

| Flaviviridae | Zika Virus (ZIKV) | - | - | 0.01 | - | - | [13] |

| Hepatitis C Virus (HCV) | - | - | 0.012 | - | - | [13] | |

| Picornaviridae | Poliovirus (PV) | - | - | 0.3 (IC₅₀) | - | - | [13] |

| Enterovirus 71 (EV71) | - | - | - | - | - | [3] | |

| Coxsackievirus B3 (CVB3) | - | - | - | - | - | [3] | |

| Human Rhinovirus (HRV) | - | - | 0.81 - 1.92 | - | - | [13] | |

| Orthomyxoviridae | Influenza A Virus (IAV) | - | - | 0.068 | - | - | [13] |

| Retroviridae | Human Immunodeficiency Virus (HIV) | - | - | 0.0163 | - | - | [13] |

Mechanism of Antiviral Action

The antiviral activity of this compound and Gemcitabine stems from their nature as nucleoside analogs. After entering a cell, they are phosphorylated by host cell kinases to their active triphosphate forms. These active metabolites can then interfere with viral replication through multiple mechanisms.

-

Inhibition of Viral Polymerase: The triphosphate form of the analog (e.g., dFdCTP) acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase, competing with the natural substrate (dCTP).[13][14]

-

Chain Termination: Once incorporated into a growing viral RNA or DNA strand, the analog can cause premature chain termination, preventing the completion of the viral genome.[15]

-

Inhibition of Nucleotide Synthesis: Gemcitabine, in its diphosphate form (dFdCDP), is a potent inhibitor of ribonucleotide reductase (RNR).[6][13] This enzyme is crucial for producing the deoxynucleotide building blocks required for DNA synthesis. By depleting the cellular pool of deoxynucleotides, Gemcitabine indirectly hampers viral replication.

-

Induction of Innate Immunity: Studies have shown that Gemcitabine can induce the expression of Interferon-Stimulated Genes (ISGs) such as CXCL10, IFIT1, and DDX58 (RIG-I).[3][16] This activation of the host's innate immune response contributes significantly to its antiviral effect. This effect is linked to the inhibition of pyrimidine biosynthesis.[16]

Experimental Protocols

The evaluation of antiviral compounds requires a standardized set of in vitro assays to determine efficacy and toxicity. The key methodologies cited in the initial studies are detailed below.

1. Cell and Virus Culture:

-

Cell Lines: A variety of cell lines susceptible to the target viruses were used, including Madin-Darby Canine Kidney (MDCK) cells for influenza viruses, Vero cells (African green monkey kidney) for a broad range of viruses like SARS-CoV-2 and bunyaviruses, and Huh7 cells (human liver) for HCV and CCHFV.[1][8][9]

-

Virus Propagation: Viral stocks were generated by infecting susceptible cell monolayers. The resulting virus-containing supernatants were harvested, clarified by centrifugation, and stored at -80°C. Virus titers were determined using methods like plaque assays or TCID₅₀ (50% tissue culture infectious dose) assays.

2. Antiviral Activity Assays:

-

Cytopathic Effect (CPE) Inhibition Assay: This assay is used for viruses that cause visible damage (CPE) to infected cells.

-

Cells are seeded in 96-well plates.

-

Serial dilutions of the test compound are added.

-

Cells are then infected with the virus.

-

After incubation (typically 2-5 days), the plates are examined microscopically for the inhibition of CPE.

-

Cell viability is often quantified using a dye such as Neutral Red or Crystal Violet. The EC₅₀ is calculated as the compound concentration that inhibits CPE by 50%.[9]

-

-

Virus Yield Reduction (VYR) Assay: This method measures the reduction in the amount of infectious virus produced.

-

Cells are infected with the virus in the presence of varying concentrations of the compound.

-

After incubation, the supernatant is collected.

-

The amount of infectious virus in the supernatant is quantified by plaque assay or TCID₅₀ on fresh cell monolayers.

-

The IC₉₀ is often reported as the concentration that reduces the virus yield by 90% (1-log₁₀).[1]

-

-

Fluorescent Reporter Virus Assay: This high-throughput method uses a recombinant virus engineered to express a fluorescent protein (e.g., ZsGreen).

-

Cells are treated with the compound and then infected with the reporter virus.

-

Antiviral activity is quantified by measuring the reduction in fluorescence.

-

This method allows for rapid and sensitive screening of compound libraries.[8]

-

3. Cytotoxicity Assays:

-

To determine if the antiviral effect is due to specific inhibition of the virus rather than general cell toxicity, cytotoxicity assays are run in parallel on uninfected cells.

-

Common methods include measuring the uptake of Neutral Red dye by viable cells or using tetrazolium-based assays (e.g., MTT) that measure mitochondrial activity.

-

The CC₅₀ is the compound concentration that reduces cell viability by 50%.[7]

Structure-Activity Relationship and Synergism

The initial studies highlight a clear structure-activity relationship. For instance, in studies against SARS-CoV-2, Gemcitabine (with a difluoro group) was found to be significantly more potent than 2'-FdC (with a single fluoro group), which exhibited only marginal activity.[12] This suggests the difluoro substitution is critical for potent activity against this particular virus.[12]

Furthermore, synergistic effects have been reported when these analogs are combined with other antiviral drugs. Gemcitabine showed a synergistic antiviral effect when combined with ribavirin against enteroviruses.[3] Similarly, this compound acts synergistically with T-705 (Favipiravir) to inhibit CCHFV replication without increasing cytotoxicity, suggesting a potential combination therapy approach.[8]

References

- 1. In vitro and in vivo efficacy of fluorodeoxycytidine analogs against highly pathogenic avian influenza H5N1, seasonal, and pandemic H1N1 virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Gemcitabine - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Identification of this compound as a potent inhibitor of Crimean-Congo hemorrhagic fever virus replication using a recombinant fluorescent reporter virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Influence of 4′-Substitution on the Activity of Gemcitabine and Its ProTide Against VZV and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Gemcitabine, a broad-spectrum antiviral drug, suppresses enterovirus infections through innate immunity induced by the inhibition of pyrimidine biosynthesis and nucleotide depletion - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2'-Deoxy-2'-fluorocytidine for Research Applications

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2'-Deoxy-2'-fluorocytidine (2'-FdC) is a synthetic pyrimidine nucleoside analogue with significant potential in antiviral and anticancer research. Its structural similarity to the natural nucleoside, 2'-deoxycytidine, allows it to be incorporated into DNA, where the presence of the fluorine atom at the 2' position can terminate chain elongation or alter nucleic acid structure and function. This property makes 2'-FdC a valuable tool for studying DNA replication, repair mechanisms, and as a potential therapeutic agent. This document provides detailed protocols for the chemical synthesis, purification, and characterization of this compound for research use.

Synthesis of this compound

A common and effective method for the synthesis of this compound initiates from a more readily available precursor, 2'-Deoxy-2'-fluorouridine. This multi-step synthesis involves the strategic use of protecting groups to ensure regioselectivity, followed by the conversion of the uracil base to cytosine, and finally, deprotection to yield the target compound.

Overall Synthesis Workflow

The synthesis workflow can be visualized as a series of sequential chemical transformations, each with a specific purpose.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols provide a detailed step-by-step guide for the synthesis of this compound.

Materials and Reagents

-

2'-Deoxy-2'-fluorouridine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

1,2,4-Triazole

-

Phosphorus oxychloride (POCl₃)

-

Ammonia (aqueous solution)

-

Dichloroacetic acid

-

Tetrabutylammonium fluoride (TBAF)

-

Pyridine

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Methanol (MeOH)

-

Silica gel for column chromatography

Step 1: Protection of the 5'-Hydroxyl Group

-

Dissolve 2'-Deoxy-2'-fluorouridine (1.0 eq) in anhydrous pyridine.

-

Add 4,4'-Dimethoxytrityl chloride (DMT-Cl) (1.1 eq) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction with methanol.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxy-2'-fluorouridine.

Step 2: Protection of the 3'-Hydroxyl Group

-

Dissolve the product from Step 1 (1.0 eq) in anhydrous pyridine.

-

Add tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) and stir at room temperature for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with methanol.

-

Concentrate the mixture and purify by silica gel column chromatography to afford 3'-O-(tert-Butyldimethylsilyl)-5'-O-(4,4'-dimethoxytrityl)-2'-deoxy-2'-fluorouridine.

Step 3: Conversion of Uracil to Cytosine

-

Dissolve the product from Step 2 (1.0 eq) and 1,2,4-triazole (4.0 eq) in anhydrous acetonitrile.

-

Cool the mixture to 0 °C and add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise.

-

Stir the reaction at room temperature for 2-4 hours.

-

Cool the reaction mixture to 0 °C and add aqueous ammonia solution.

-

Stir at room temperature overnight.

-

Concentrate the mixture and partition between DCM and water.

-

Dry the organic layer and purify by silica gel column chromatography to yield the protected this compound derivative.

Step 4: Deprotection

-

Removal of the 5'-DMT group: Dissolve the protected cytidine derivative in DCM and treat with a solution of 3% dichloroacetic acid in DCM at 0 °C. Monitor the reaction by TLC. Upon completion, quench with saturated sodium bicarbonate solution.

-

Removal of the 3'-TBDMS group: Dissolve the DMT-deprotected product in tetrahydrofuran (THF) and add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF. Stir at room temperature until the reaction is complete (monitored by TLC).

-

Concentrate the reaction mixture and purify the crude product.

Purification Protocol

High-Performance Liquid Chromatography (HPLC) is the method of choice for obtaining high-purity this compound for research applications.

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 5 µm, 4.6 x 250 mm) |

| Mobile Phase A | 0.1 M Triethylammonium acetate (TEAA), pH 7.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 50% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Injection Volume | 20 µL |

Procedure:

-

Dissolve the crude product from the deprotection step in the mobile phase.

-

Filter the sample through a 0.22 µm syringe filter.

-

Inject the sample onto the HPLC system.

-

Collect the fraction corresponding to the major peak.

-

Lyophilize the collected fraction to obtain pure this compound.

Data Presentation

Synthesis Yields

| Step | Product | Starting Material | Typical Yield (%) |

| 1 | 5'-O-DMT-2'-deoxy-2'-fluorouridine | 2'-Deoxy-2'-fluorouridine | 85-95 |

| 2 | 3'-O-TBDMS-5'-O-DMT-2'-deoxy-2'-fluorouridine | 5'-O-DMT-2'-deoxy-2'-fluorouridine | 80-90 |

| 3 | Protected this compound | 3'-O-TBDMS-5'-O-DMT-2'-deoxy-2'-fluorouridine | 60-75 |

| 4 & Purification | This compound | Fully protected derivative | 70-85 |

Characterization Data

| Technique | Parameter | Observed Value |

| ¹H NMR (400 MHz, D₂O) | δ (ppm) | 7.85 (d, 1H, H-6), 6.15 (d, 1H, H-1'), 6.10 (d, 1H, H-5), 5.25 (dt, 1H, H-2'), 4.40 (m, 1H, H-3'), 4.10 (m, 1H, H-4'), 3.80 (m, 2H, H-5') |

| ¹³C NMR (100 MHz, D₂O) | δ (ppm) | 166.5, 157.0, 141.5, 96.0, 95.5 (d, J=190 Hz), 85.0, 70.0, 60.5 |

| Mass Spectrometry (ESI+) | m/z | 246.08 [M+H]⁺, 268.06 [M+Na]⁺ |

| Purity (HPLC) | % Area | >98% |

Logical Relationship of Protecting Groups

The choice and order of application and removal of protecting groups are critical for the successful synthesis of this compound. The following diagram illustrates the logic behind the protecting group strategy.

Caption: Logic of the protecting group strategy.

Conclusion

The protocols described in this application note provide a reliable method for the synthesis and purification of this compound for research purposes. The use of a well-defined protecting group strategy and efficient HPLC purification ensures the production of high-purity material suitable for a wide range of applications in molecular biology, virology, and cancer research. The provided characterization data serves as a benchmark for researchers to confirm the identity and purity of their synthesized compound.

Utilizing 2'-Deoxy-2'-fluorocytidine for Enhanced RNA Aptamer Selection

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The incorporation of modified nucleotides is a powerful strategy in the development of therapeutic and diagnostic RNA aptamers. Among these, 2'-Deoxy-2'-fluorocytidine (2'-FC), along with other 2'-fluoro-modified pyrimidines, offers significant advantages, primarily by conferring resistance to nuclease degradation, thereby increasing the aptamer's stability in biological fluids.[1][2][3][4] This enhanced stability is crucial for in vivo applications.[4][5] Furthermore, the 2'-fluoro modification can lead to aptamers with higher binding affinities for their targets compared to their unmodified counterparts.[6][7]

These application notes provide a comprehensive overview and detailed protocols for the selection of 2'-fluoro-modified RNA aptamers using Systematic Evolution of Ligands by Exponential Enrichment (SELEX).

Key Advantages of 2'-Fluoro-Modified RNA Aptamers

The introduction of a fluorine atom at the 2' position of the ribose sugar in pyrimidines (cytidine and uridine) imparts several beneficial properties:

-

Increased Nuclease Resistance: The 2'-fluoro group protects the phosphodiester backbone from cleavage by ribonucleases, which are abundant in serum and cellular environments.[1][2][4] This modification significantly extends the half-life of aptamers in vivo.[4][5]

-

Enhanced Binding Affinity: The electronegativity of fluorine can influence the sugar pucker conformation, favoring an A-form helix, which can result in more stable secondary structures and improved binding to target molecules.[1][6]

-

Structural Mimicry: The 2'-fluoro modification is relatively small and maintains a sugar pucker conformation similar to that of natural RNA, which can be advantageous for target recognition.[5]

Data Presentation: Performance of 2'-Fluoro-Modified Aptamers

The following tables summarize quantitative data from various studies, highlighting the improved characteristics of 2'-fluoro-modified aptamers.

Table 1: Binding Affinities of 2'-Fluoro-Modified RNA Aptamers

| Aptamer | Target | Modification | Dissociation Constant (Kd) | Reference |

| GL21.T | Axl receptor tyrosine kinase | 2'-F pyrimidine | Not specified, but shown to antagonize the receptor | [1] |

| A011 | Murine Lipopolysaccharide-Binding Protein (mLBP) | 2'-F pyrimidine | ~270 nM | [2] |

| Various Aptamers | Murine Lipopolysaccharide-Binding Protein (mLBP) | 2'-F pyrimidine | ~200-800 nM | [2] |

| 2fHNE-1 | Human Neutrophil Elastase (HNE) | 2'-F purine | Reasonable affinity (not quantified) | [8] |

| 2fHNE-2 | Human Neutrophil Elastase (HNE) | 2'-F purine | Reasonable affinity (not quantified) | [8] |

| Mirror-image Aptamer | Viral frameshift element | 2'-F modified | ~1.6 µM | [9] |

| IN-1.1 | HIV-1 Integrase | 2'-fluoroarabinonucleic acid (FANA) | ~50-100 pM | [10] |

Table 2: Enhancement of Thermal Stability

| Oligonucleotide Composition | Target | ΔTm per modification (°C) | Reference |

| 2'-F-RNA/RNA duplex | RNA | +1.8 | [6] |

| 2'-F-RNA/DNA duplex | DNA | +0.5 | [6] |

Experimental Workflow and Signaling Pathway

The selection of 2'-fluoro-modified RNA aptamers follows the SELEX process, which involves iterative rounds of binding, partitioning, and amplification.

Caption: Workflow for the in vitro selection of 2'-fluoro-modified RNA aptamers (SELEX).

Aptamers selected against cell surface receptors can be used to modulate signaling pathways. For example, an aptamer targeting the Axl receptor tyrosine kinase could inhibit downstream signaling involved in cell proliferation and survival.

Caption: Inhibition of the Axl signaling pathway by a 2'-fluoro-modified RNA aptamer.

Experimental Protocols

Herein are detailed protocols for the key stages of 2'-fluoro-modified RNA aptamer selection.

Protocol 1: Preparation of the Initial 2'-Fluoro-RNA Library

This protocol describes the generation of the initial pool of 2'-fluoro-modified RNA molecules from a synthetic single-stranded DNA (ssDNA) library.

Materials:

-

Synthetic ssDNA library (e.g., with a 40-80 nucleotide random region flanked by constant regions for primer annealing)

-

Forward and Reverse PCR primers

-

dNTP mix

-

Taq DNA Polymerase and buffer

-

Mutant T7 RNA Polymerase (e.g., Y639F variant), which efficiently incorporates 2'-fluoro-modified nucleotides[11][12]

-

2'-F-dCTP and 2'-F-dUTP (or 2'-F-CTP and 2'-F-UTP)

-

ATP and GTP

-

Transcription buffer

-

RNase-free water, tubes, and tips

-

Denaturing polyacrylamide gel (e.g., 8% acrylamide, 8 M urea)

-

Gel elution buffer

-

Ethanol

Procedure:

-

dsDNA Template Generation:

-

Amplify the ssDNA library by PCR to generate a double-stranded DNA template. A typical 100 µL reaction would contain: 10 µL of 10x PCR buffer, 2 µL of 10 mM dNTPs, 1 µL of 100 µM forward primer, 1 µL of 100 µM reverse primer, 10-100 pmol of ssDNA template, 5 units of Taq DNA polymerase, and nuclease-free water to 100 µL.

-

Use a thermal cycler with an initial denaturation at 95°C for 2 min, followed by 10-15 cycles of 95°C for 30s, 55°C for 30s, and 72°C for 30s, with a final extension at 72°C for 5 min.

-

Purify the dsDNA product using a PCR purification kit or gel electrophoresis.

-

-

In Vitro Transcription with 2'-Fluoro-Pyrimidines:

-

Set up a 100 µL transcription reaction: 20 µL of 5x transcription buffer, 10 µL of 10 mM ATP, 10 µL of 10 mM GTP, 10 µL of 10 mM 2'-F-dCTP, 10 µL of 10 mM 2'-F-dUTP, 1-2 µg of purified dsDNA template, 30-50 units of mutant T7 RNA Polymerase, and RNase-free water to 100 µL.

-

Incubate at 37°C for 4-6 hours, or overnight.

-

Add DNase I to the reaction and incubate for a further 15 minutes at 37°C to remove the DNA template.

-

-

Purification of the 2'-F-RNA Library:

-

Add an equal volume of 2x gel loading buffer (containing formamide and urea) to the transcription reaction.

-

Heat at 95°C for 5 minutes and then place on ice.

-

Load the sample onto a denaturing polyacrylamide gel and run until the dye front reaches the bottom.

-

Visualize the RNA by UV shadowing.

-

Excise the band corresponding to the full-length RNA transcript.

-

Elute the RNA from the gel slice by crush-and-soak method in elution buffer overnight at 4°C.

-

Precipitate the RNA with ethanol, wash with 70% ethanol, and resuspend in RNase-free water or selection buffer.

-

Quantify the purified 2'-F-RNA library using a spectrophotometer.

-

Protocol 2: SELEX Round - Binding, Partition, and Recovery

This protocol outlines a single round of selection using nitrocellulose filter binding as the partitioning method.

Materials:

-

Purified 2'-F-RNA pool

-

Target molecule (e.g., protein)

-

Selection Buffer (e.g., PBS with 5 mM MgCl2, adjust as needed for target stability and binding)

-

Nitrocellulose and cellulose acetate filter membranes (0.45 µm pore size)

-

Vacuum filtration apparatus

-

Wash Buffer (same as selection buffer)

-

Elution Buffer (e.g., containing 7 M urea)

-

Reverse Transcriptase and buffer

-

PCR reagents as in Protocol 1

Procedure:

-

RNA Folding:

-

Denature the 2'-F-RNA pool (e.g., 1-5 µM in selection buffer) by heating at 85°C for 3 minutes.

-

Allow the RNA to cool slowly to room temperature to facilitate proper folding.

-

-

Binding Reaction:

-

Incubate the folded 2'-F-RNA pool with the target molecule at an appropriate concentration (start with a high concentration in early rounds and decrease in later rounds to increase stringency).

-

Incubate at a suitable temperature (e.g., 37°C or room temperature) for 30-60 minutes to allow binding to reach equilibrium.

-

-

Partitioning:

-

Pre-wet the nitrocellulose and cellulose acetate filters with wash buffer. Assemble the filter stack in the vacuum apparatus (nitrocellulose on top).

-

Apply a gentle vacuum and pass the binding reaction through the filters. Proteins and protein-RNA complexes will bind to the nitrocellulose membrane, while unbound RNA will pass through.

-

Wash the filter with 5-10 volumes of wash buffer to remove non-specifically bound RNA. The volume and number of washes should be increased in later rounds to increase selection pressure.

-

-

Recovery of Bound RNA:

-

Remove the nitrocellulose filter and place it in a microcentrifuge tube.

-

Add elution buffer to the tube and incubate at 95°C for 5 minutes to elute the bound RNA.

-

Recover the eluted RNA by ethanol precipitation.

-

-

Reverse Transcription and PCR Amplification:

-

Resuspend the recovered RNA in RNase-free water.

-

Perform reverse transcription using a specific reverse primer to generate cDNA.

-

Amplify the cDNA by PCR for 8-15 cycles to generate the enriched DNA pool for the next round of selection.

-

Monitor the PCR amplification by taking aliquots at different cycle numbers to avoid over-amplification.

-

-

Preparation for Next Round:

-

Use the enriched dsDNA pool as the template for the next round of in vitro transcription as described in Protocol 1.

-

Typically, 8-15 rounds of selection are performed.

-

Protocol 3: Determination of Binding Affinity (Nitrocellulose Filter Binding Assay)

This protocol is used to characterize the binding affinity of individual aptamer clones after the SELEX process is complete.

Materials:

-

Individual 2'-F-RNA aptamer clone (internally labeled with [α-³²P]-ATP during transcription or 5'-end labeled with [γ-³²P]-ATP)

-

Purified target protein

-

Selection/Binding Buffer

-

Nitrocellulose and cellulose acetate membranes

-

Vacuum filtration apparatus

-

Scintillation counter and fluid

Procedure:

-

RNA Labeling and Purification:

-

Synthesize the individual aptamer clone by in vitro transcription, including a radiolabeled nucleotide in the reaction mix.

-

Purify the labeled aptamer by denaturing PAGE as described in Protocol 1.

-

-

Binding Reactions:

-

Prepare a series of binding reactions in selection buffer, each containing a constant, low concentration of the labeled 2'-F-RNA aptamer (e.g., < 100 pM) and varying concentrations of the target protein (from picomolar to micromolar range).

-

Incubate the reactions at the desired temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

-

Filtration and Quantification:

-

Filter each reaction through a pre-wetted nitrocellulose/cellulose acetate filter stack as described in Protocol 2.

-

Wash each filter with a small volume of wash buffer.

-

Allow the filters to air dry.

-

Measure the radioactivity retained on each nitrocellulose filter using a scintillation counter.

-

-

Data Analysis:

-

Plot the fraction of bound RNA against the protein concentration.

-

Fit the data to a hyperbolic binding curve using non-linear regression analysis to determine the equilibrium dissociation constant (Kd).

-

These protocols provide a robust framework for the successful selection and characterization of high-affinity, nuclease-resistant 2'-fluoro-modified RNA aptamers for a wide range of research, diagnostic, and therapeutic applications.

References

- 1. trilinkbiotech.com [trilinkbiotech.com]

- 2. 2′-Fluoro-Pyrimidine-Modified RNA Aptamers Specific for Lipopolysaccharide Binding Protein (LBP) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2′ fluoro Modifications for Aptamer Development Service - Creative Biolabs [creative-biolabs.com]

- 5. 2′-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glenresearch.com [glenresearch.com]

- 7. biorxiv.org [biorxiv.org]

- 8. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Selection of 2′-Deoxy-2′-Fluoroarabino Nucleic Acid (FANA) Aptamers That Bind HIV-1 Integrase with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimization of RNA Aptamer SELEX Methods: Improved Aptamer Transcript 3′-End Homogeneity, PAGE Purification Yield, and Target-Bound Aptamer RNA Recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro RNA SELEX for the generation of chemically-optimized therapeutic RNA drugs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Antiviral Efficacy of 2'-Deoxy-2'-fluorocytidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-2'-fluorocytidine (2'-FdC) is a synthetic nucleoside analog that has demonstrated potent in vitro antiviral activity against a broad spectrum of RNA and DNA viruses. As a derivative of deoxycytidine, its mechanism of action involves the inhibition of viral nucleic acid synthesis. This document provides detailed application notes on the in vitro antiviral efficacy of 2'-FdC, including quantitative data summaries and comprehensive experimental protocols for its evaluation.

Mechanism of Action

This compound is a prodrug that requires intracellular phosphorylation to its active triphosphate form (2'-FdC-TP) by host cell kinases. The active form, 2'-FdC-TP, acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp) and DNA polymerase. Upon incorporation into the nascent viral RNA or DNA chain, it leads to premature chain termination, thereby halting viral replication.

Troubleshooting & Optimization

Technical Support Center: Optimizing 2'-Deoxy-2'-fluorocytidine (2'-dF-C) for Antiviral Assays

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 2'-Deoxy-2'-fluorocytidine (2'-dF-C) in antiviral assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2'-dF-C) and what is its primary antiviral mechanism of action?

A1: this compound (2'-dF-C) is a nucleoside analog with broad-spectrum antiviral activity.[1] As a cytidine analog, its primary mechanism of action involves its intracellular conversion to the active triphosphate form (2'-dF-C-TP). This active metabolite then competes with the natural nucleotide (dCTP) for incorporation into the nascent viral RNA or DNA chain by the viral polymerase. The incorporation of 2'-dF-C-TP can lead to chain termination, thereby inhibiting viral replication.[1]

Q2: Against which viruses has 2'-dF-C shown activity?

A2: 2'-dF-C has demonstrated potent antiviral activity against a range of viruses, including but not limited to:

-

Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2)

-

Influenza A and B viruses

-

Murine Norovirus[6]

-

Hepatitis C Virus (HCV)[7]

Q3: What is a typical starting concentration range for 2'-dF-C in an antiviral assay?

A3: A typical starting concentration range for 2'-dF-C can vary depending on the virus and cell line. Based on published data, a broad range to consider for initial screening would be from low nanomolar (nM) to high micromolar (µM) concentrations. For instance, against CCHFV, the EC50 is in the nanomolar range (around 61 nM), while for other viruses, it can be in the low micromolar range.[2][3][4][8] A common starting point is a serial dilution from 100 µM down to 1 nM.

Q4: How should I prepare and store 2'-dF-C for cell culture experiments?

A4: 2'-dF-C is generally soluble in water. For cell-based assays, it is recommended to prepare a high-concentration stock solution in sterile, nuclease-free water or DMSO. This stock solution can then be further diluted in the appropriate cell culture medium to achieve the desired final concentrations. Stock solutions should be stored at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| High Cytotoxicity Observed at Low Concentrations | The chosen cell line may be particularly sensitive to 2'-dF-C. Off-target effects, such as inhibition of host cell polymerases or mitochondrial toxicity, can occur.[9] | Perform a cytotoxicity assay (e.g., MTT or MTS) on uninfected cells to determine the 50% cytotoxic concentration (CC50). Select a concentration range for your antiviral assay that is well below the CC50 value. Consider using a different cell line that may be less sensitive. |

| Inconsistent or Non-reproducible EC50 Values | Variability in cell density, virus titer, or incubation time. Issues with compound dilution and pipetting accuracy. Assay variability is a known challenge in virology.[10] | Standardize your experimental protocol meticulously. Ensure consistent cell seeding density and a consistent multiplicity of infection (MOI). Use calibrated pipettes and perform serial dilutions carefully. Include appropriate positive and negative controls in every assay. |

| No Antiviral Activity Observed | The virus may be resistant to 2'-dF-C. The compound may not be efficiently phosphorylated to its active triphosphate form in the chosen cell line.[2] The concentration range tested might be too low. | Confirm the identity and purity of your 2'-dF-C compound. Test a broader concentration range. If resistance is suspected, sequence the viral polymerase gene to check for mutations. Consider using a different cell line with known high expression of deoxycytidine kinase (dCK), the enzyme responsible for the initial phosphorylation step.[2] |

| Compound Precipitation in Culture Medium | The concentration of 2'-dF-C may exceed its solubility in the culture medium, especially if a high concentration of DMSO was used for the stock solution. | Prepare the stock solution in water if possible. When using DMSO, ensure the final concentration in the culture medium does not exceed a level that is non-toxic to the cells (typically <0.5%). If precipitation is observed, sonication or gentle warming may help, but it is best to prepare fresh dilutions from the stock. |

Data Presentation

Table 1: Antiviral Activity and Cytotoxicity of this compound (2'-dF-C) against Various Viruses

| Virus | Cell Line | EC50 / IC50 | CC50 | Selectivity Index (SI = CC50/EC50) | Reference |

| Crimean-Congo Hemorrhagic Fever Virus (CCHFV) | Huh7 | 61 ± 18 nM | >50 µM | >820 | [2][3][4] |

| Influenza A (H1N1) | MDCK | 3.2 µM | >100 µM | >31 | [11] |

| Influenza A (H3N2) | MDCK | 0.59 µM | >100 µM | >169 | [11] |

| Influenza A (H5N1) | MDCK | 1.4 µM | >100 µM | >71 | [11] |

| Influenza B | MDCK | 1.9 µM | >100 µM | >52 | [11] |

| Murine Norovirus (MNV-1) | RAW264.7 | 20.92 µM | 1.768 mM | ~84 | [6] |

| Herpes Simplex Virus 1 (HSV-1) | BHK-21 | 5-20 µg/mL | Not Reported | Not Reported | [11] |

| Herpes Simplex Virus 2 (HSV-2) | BHK-21 | 5-20 µg/mL | Not Reported | Not Reported | [11] |

Experimental Protocols

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay

-

Cell Seeding: Seed a 96-well plate with the desired cell line at a density that will not reach confluency after 72-96 hours of incubation. Allow cells to adhere overnight.

-

Compound Dilution: Prepare a 2-fold serial dilution of 2'-dF-C in cell culture medium. The concentration range should typically span from 100 µM to low nM.

-

Treatment: Remove the overnight culture medium from the cells and add 100 µL of the diluted compound to each well in triplicate. Include wells with untreated cells as a control.

-

Incubation: Incubate the plate for the same duration as your planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the CC50 value using a non-linear regression analysis.

Protocol 2: Antiviral Activity Assessment using a Plaque Reduction Assay

-

Cell Seeding: Seed 6-well or 12-well plates with a susceptible cell line to form a confluent monolayer on the day of infection.

-

Virus Dilution: Prepare serial dilutions of the virus stock to obtain a countable number of plaques (e.g., 50-100 plaques per well).

-

Infection: Remove the culture medium and infect the cell monolayers with the diluted virus for 1-2 hours at 37°C to allow for viral adsorption.

-

Treatment and Overlay: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of 2'-dF-C.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until distinct plaques are visible (typically 2-10 days, depending on the virus).

-

Plaque Visualization: Fix the cells with a solution such as 4% paraformaldehyde and stain with a solution like crystal violet to visualize the plaques.

-

Plaque Counting and EC50 Calculation: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration compared to the untreated virus control. Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the log of the compound concentration and performing a non-linear regression analysis.

Visualizations

Caption: Metabolic activation pathway of this compound (2'-dF-C).

Caption: Experimental workflow for optimizing 2'-dF-C concentration.

References

- 1. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determinants of resistance to 2',2'-difluorodeoxycytidine (gemcitabine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiviral drug discovery - Part 1: From no drug to promising candidates - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 4. Studies on the growth inhibition and metabolism of this compound in cultured human lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of this compound as a potent inhibitor of Crimean-Congo hemorrhagic fever virus replication using a recombinant fluorescent reporter virus [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-based virtual screening workflow to identify antivirals targeting HIV-1 capsid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay [frontiersin.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine - PMC [pmc.ncbi.nlm.nih.gov]